4-Fluoro-2-methylphenol

Overview

Description

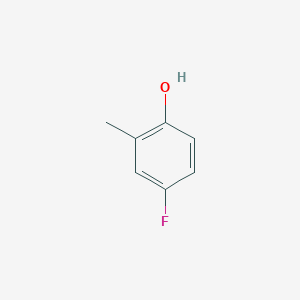

4-Fluoro-2-methylphenol (CAS 452-72-2), also known as 4-fluoro-o-cresol, is a fluorinated phenolic compound with the molecular formula C₇H₇FO and molecular weight 126.13 g/mol . Structurally, it features a hydroxyl group (-OH) at the para position and a methyl group (-CH₃) at the ortho position relative to the fluorine atom on the benzene ring (Figure 1).

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-methylphenol can be synthesized through the diazotization of 4-fluoro-2-methylaniline followed by hydrolysis . The process involves the following steps:

Diazotization: 4-Fluoro-2-methylaniline is treated with nitrosyl sulfuric acid at low temperatures (-5 to 5°C) to form a diazonium salt.

Hydrolysis: The diazonium salt is then hydrolyzed by heating with water and sulfuric acid to yield this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves similar diazotization and hydrolysis steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylphenol undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Strong nucleophiles such as alkoxides or amines in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of substituted phenols.

Oxidation: Formation of quinones.

Reduction: Formation of hydroxy derivatives.

Scientific Research Applications

Pharmaceuticals

4-Fluoro-2-methylphenol serves as a critical building block for active pharmaceutical ingredients (APIs). Its selective inhibition of receptor tyrosine kinases makes it valuable in cancer research. Studies have shown that it can enhance hepatocyte stability when incorporated into quinazoline derivatives, indicating its potential in drug development .

Organic Synthesis

This compound is widely used as an intermediate in organic synthesis due to its unique reactivity profile. It facilitates the production of various complex molecules required in medicinal chemistry and materials science .

Agrochemicals

In agrochemical formulations, this compound acts as an essential component for developing herbicides and pesticides. Its fluorinated structure increases biological activity and stability compared to non-fluorinated analogs .

Material Science

The compound is utilized in the synthesis of functional polymers and photoresists due to its ability to undergo grafting reactions with natural polymers, enhancing their hydrophobic properties .

Case Study 1: Cancer Research

A study titled "The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity" highlighted the role of this compound in synthesizing quinazolines that effectively inhibit cancer cell growth through targeted receptor interactions .

Case Study 2: Material Development

Research published in the Journal of Physical Chemistry demonstrated the creation of long-lived ligand-to-metal charge transfer (LMCT) complexes using derivatives of this compound. These complexes have potential applications in photochemical reactions and advanced materials development .

Mechanism of Action

The mechanism of action of 4-fluoro-2-methylphenol involves its interaction with molecular targets such as receptor tyrosine kinases. It selectively inhibits these receptors, leading to downstream effects on cellular signaling pathways . Additionally, it can form ligand-to-metal charge transfer complexes, which are useful in photochemical reactions .

Comparison with Similar Compounds

Key Properties:

- Melting Point : 37–38°C

- Boiling Point : ~198°C at 760 mmHg

- Density : 1.2 g/cm³

- Applications :

- Synthesis of active pharmaceutical ingredients (APIs) , including RET kinase inhibitors with improved selectivity .

- Preparation of photoresponsive ligand-metal charge transfer (LMCT) complexes for photochemical reactions .

- Grafting onto natural fibers (e.g., flax, coconut) via laccase catalysis to modify hydrophobicity .

Comparison with Structurally Similar Compounds

Positional Isomers of Fluoro-Methylphenol

Three positional isomers share the molecular formula C₇H₇FO but differ in substituent positions (Table 1):

Key Differences :

- Acidity: The para-fluoro group in this compound enhances acidity compared to isomers with meta-fluoro substituents, due to stronger electron-withdrawing effects stabilizing the phenoxide ion.

- Reactivity: this compound exhibits higher regioselectivity in oxidative arylation reactions (yields: 44–70%) compared to its isomers, likely due to steric and electronic effects .

Halogen-Substituted Analog: 4-Chloro-2-methylphenol

4-Chloro-2-methylphenol (CAS 1570-64-5) replaces fluorine with chlorine, altering physical and chemical properties (Table 2):

Functional Implications :

- Stability: The stronger C–F bond in this compound confers greater resistance to hydrolytic degradation compared to the chloro analog.

- Toxicity: Chlorinated phenols like 4-chloro-2-methylphenol are associated with higher environmental persistence and toxicity, necessitating stricter handling protocols .

Complex Derivatives: Substituted Fluorophenols

Larger derivatives demonstrate how structural modifications expand utility:

4-Fluoro-2-(4-methoxybenzyl)phenol (CAS 1426-54-6): Formula: C₁₄H₁₃FO₂ Applications: Intermediate in synthesizing fluorinated liquid crystals and bioactive molecules .

2-Fluoro-4-(4-methylphenyl)phenol (CAS 906008-24-0): Formula: C₁₃H₁₁FO Applications: Potential use in organic electronics due to extended conjugation .

Comparative Reactivity: this compound serves as a versatile precursor for these derivatives due to its balanced steric profile and fluorine’s electronic effects, enabling efficient coupling reactions (e.g., with aryl ethers or methoxybenzenes) .

Research Findings and Data Tables

Oxidative Arylation Yields with this compound

Reaction conditions: 90°C, 18 hours, SiO₂ gel chromatography :

| Coupling Partner | Product Yield | Key Functional Groups in Product |

|---|---|---|

| Anisole | 67% | Methoxy, biphenyl |

| 1-Methoxy-4-methylbenzene | 70% | Methoxy, methyl |

| 2-Chlorophenol | 44% | Chloro, hydroxyl |

Trends: Electron-rich arenes (e.g., methoxy-substituted) yield higher conversions, attributed to enhanced nucleophilic attack on the fluorophenol intermediate.

Biological Activity

4-Fluoro-2-methylphenol, also known as 4-fluoro-o-cresol, is a para-fluorinated derivative of o-cresol with the chemical formula CHFO and a molecular weight of 126.13 g/mol (CAS Number 452-72-2). This compound has garnered attention in various fields due to its unique biological activities, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, focusing on its role as a synthesis intermediate for active pharmaceutical ingredients (APIs), its antioxidant properties, and its potential applications in diabetes management.

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 126.13 g/mol |

| Melting Point | 37 °C - 38 °C |

| Appearance | Pale yellow crystals |

Biological Activity Overview

This compound exhibits several notable biological activities:

- Antioxidant Activity : Research indicates that fluorinated phenols often display enhanced antioxidant properties compared to their non-fluorinated counterparts. In particular, studies have shown that compounds derived from this compound exhibit significant free radical scavenging abilities, as evidenced by tests using DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide assays .

- Antidiabetic Potential : The compound has been evaluated for its inhibitory effects on enzymes related to diabetes management, such as α-amylase and α-glucosidase. Compounds synthesized from derivatives of this compound have shown lower IC values than acarbose (a standard antidiabetic drug), indicating promising antidiabetic activity .

- Receptor Interaction : As a building block for APIs, this compound has been noted for its selective inhibition of receptor tyrosine kinases, which are crucial in various signaling pathways related to cell growth and metabolism. This selectivity may enhance the stability of hepatocytes in drug formulations .

Antioxidant Studies

A recent study evaluated the antioxidant potential of several halogenated phenolic compounds, including those derived from this compound. The findings indicated that these compounds exhibited superior antioxidant activity compared to traditional antioxidants like catechin. For instance, one derivative showed IC values of 30.32 mM in DPPH assays, outperforming catechin's performance .

Antidiabetic Activity

In vitro studies assessed the inhibitory effects of various synthesized compounds on α-amylase and α-glucosidase enzymes. The results demonstrated that derivatives of this compound had promising inhibitory effects with IC values significantly lower than those of acarbose, suggesting their potential as effective antidiabetic agents .

Synthesis and Applications

This compound serves as a versatile building block in the synthesis of various pharmaceuticals and functional polymers. Its ability to form stable complexes with metals has implications in photochemical applications and materials science. For instance, it can be used to create tetradentate ligands that facilitate charge transfer processes essential for photochemical reactions .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Fluoro-2-methylphenol, and how do they influence experimental design?

- Answer : The compound (CAS 452-72-2) has a density of 1.2±0.1 g/cm³, melting point of 37–38°C, and boiling point of 198±20°C at 760 mmHg . These properties dictate solvent selection (e.g., polar aprotic solvents for high-temperature reactions) and storage conditions (low humidity, inert atmosphere). For synthesis, monitor thermal stability near the boiling point to avoid decomposition. Structural confirmation via NMR or X-ray crystallography (as in related fluorophenol derivatives ) is recommended.

Q. How can researchers ensure purity during synthesis and characterization?

- Answer : Use HPLC or GC-MS with fluorinated column phases (e.g., DB-FFAP) to resolve impurities. Compare retention times with reference standards (e.g., >97% purity criteria for chloromethylphenol analogs ). Recrystallization in ethanol/water mixtures (1:3 v/v) improves purity, leveraging the compound’s moderate solubility in polar solvents. Confirm purity via melting point consistency (±1°C deviation ).

Q. What are the primary stability concerns for this compound under laboratory conditions?

- Answer : The phenolic hydroxyl group and fluorine substituent make it prone to oxidation and photodegradation. Store in amber vials at 4°C under nitrogen. For aqueous studies, use buffers (pH 6–8) to minimize deprotonation. Monitor degradation via UV-Vis spectroscopy (absorbance at 270 nm ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data (e.g., nucleophilic vs. electrophilic behavior)?

- Answer : Contradictions may arise from solvent effects or competing reaction pathways. For example, the fluorine atom’s electron-withdrawing effect enhances electrophilic aromatic substitution but may suppress nucleophilic reactivity in polar solvents. Use computational modeling (DFT studies for charge distribution ) and kinetic experiments under controlled conditions (e.g., varying solvent polarity) to isolate contributing factors .

Q. What advanced analytical methods are suitable for studying this compound’s interactions with biomolecules?

- Answer :

- Fluorescence quenching assays : Monitor binding to proteins (e.g., BSA) using fluorophores like APF or HPF .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.

- Mass spectrometry (HRMS) : Identify adducts formed during metabolic studies in vitro .

Q. How can computational chemistry optimize synthetic routes for novel derivatives?

- Answer :

- Step 1 : Use software like Gaussian or ORCA to calculate Fukui indices, identifying reactive sites for functionalization (e.g., para to fluorine ).

- Step 2 : Simulate reaction pathways (e.g., SNAr vs. cross-coupling) with transition state modeling.

- Step 3 : Validate predictions via small-scale reactions (e.g., Suzuki-Miyaura coupling with Pd catalysts ).

Properties

IUPAC Name |

4-fluoro-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQDDKKGDIVDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196426 | |

| Record name | 4-Fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-72-2 | |

| Record name | 4-Fluoro-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 452-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.